molecular formula C14H12N4O B2386683 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea CAS No. 899947-09-2

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea

Cat. No.: B2386683
CAS No.: 899947-09-2
M. Wt: 252.277
InChI Key: CSISMJFPNMSRIZ-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It features an indole moiety and a pyridine ring, which are connected through a urea linkage

Scientific Research Applications

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The urea linkage can participate in nucleophilic substitution reactions with amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The indole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea
  • 1-(1H-indol-3-yl)-3-(pyridin-4-yl)urea
  • 1-(1H-indol-3-yl)-3-(quinolin-2-yl)urea

Uniqueness

1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. The combination of the indole and pyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-pyridin-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSISMJFPNMSRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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